molecular formula C15H13NO5S B2490765 Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)thiophene-3-carboxylate CAS No. 922014-64-0

Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)thiophene-3-carboxylate

Cat. No.: B2490765
CAS No.: 922014-64-0
M. Wt: 319.33
InChI Key: DRWVWCRNMZJMGI-UHFFFAOYSA-N
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Description

Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)thiophene-3-carboxylate is a synthetic organic compound that features a complex structure with potential applications in various scientific fields. This compound contains a benzo[d][1,3]dioxole moiety, an acetamido group, and a thiophene ring, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Acetamido group introduction: The acetamido group can be introduced via acylation reactions using acetic anhydride or acetyl chloride.

    Thiophene ring synthesis: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

    Final coupling: The final step involves coupling the benzo[d][1,3]dioxole moiety with the thiophene ring through amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)thiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoate: This compound shares the benzo[d][1,3]dioxole moiety but differs in the presence of a penta-2,4-dienoate group instead of the thiophene ring.

    2-(benzo[d][1,3]dioxol-5-yl)ethan-1-amine: This compound also contains the benzo[d][1,3]dioxole moiety but has an ethan-1-amine group instead of the acetamido and thiophene groups.

Uniqueness

Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)thiophene-3-carboxylate is unique due to its combination of the benzo[d][1,3]dioxole moiety, acetamido group, and thiophene ring. This unique structure imparts specific chemical properties and potential biological activities that are not found in the similar compounds listed above.

Properties

IUPAC Name

methyl 2-[[2-(1,3-benzodioxol-5-yl)acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5S/c1-19-15(18)10-4-5-22-14(10)16-13(17)7-9-2-3-11-12(6-9)21-8-20-11/h2-6H,7-8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRWVWCRNMZJMGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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